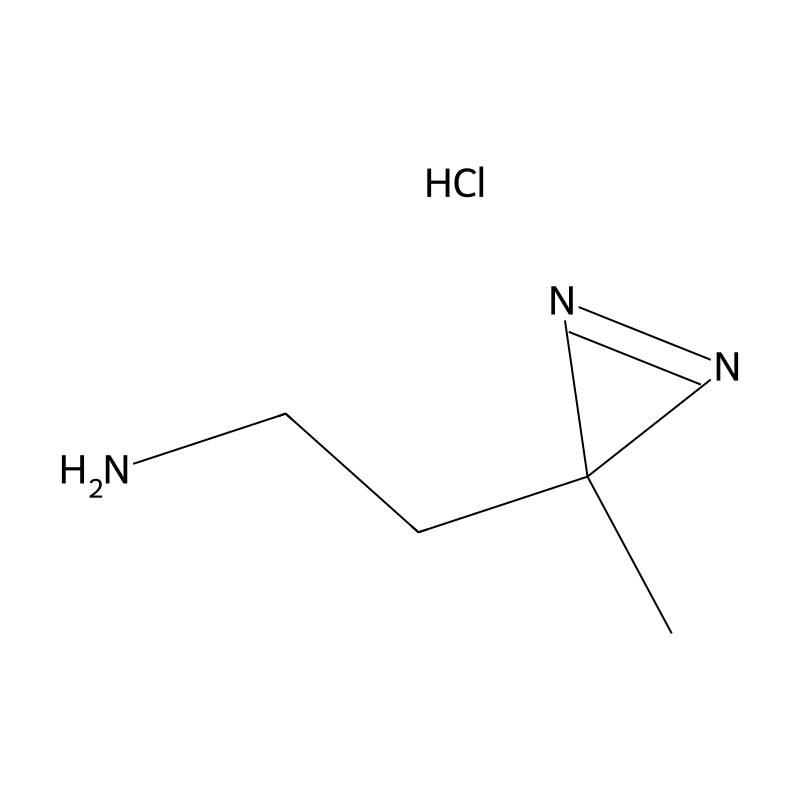

2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Light-activated diazirine: This ring structure undergoes a transformation upon exposure to ultraviolet (UV) light, enabling the formation of a covalent bond with a nearby molecule. This property allows researchers to target specific biomolecules within a cell by attaching the compound beforehand [].

- Alkyne tag: The presence of an alkyne group provides a versatile handle for further chemical modifications. This allows scientists to attach various functional groups to the probe, potentially improving its targeting specificity or introducing functionalities for downstream applications [].

- Amine linker: The amine group acts as a linker, enabling the attachment of the probe molecule to a ligand or pharmacophore (a molecule with drug-like properties). This allows the probe to interact with a specific biological target based on the properties of the ligand [].

By combining these functionalities, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride offers several advantages in chemical probe development:

- Targeted covalent modification: Upon UV irradiation, the diazirine group reacts with nearby biomolecules, forming a covalent bond and enabling researchers to identify the target molecule through various analytical techniques [].

- Bioorthogonal reactivity: The alkyne tag allows for further modification using bioorthogonal reactions, which occur selectively without interfering with native cellular processes [].

- Probe optimization: The modular design allows for the exploration of different ligands or functional groups attached to the amine linker, facilitating the optimization of the probe for specific biological targets [].

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique diazirine structure, which consists of a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its photoreactive properties, allowing it to form covalent bonds with various biological molecules upon exposure to ultraviolet light. Its chemical formula is C4H10ClN3, and it has a molecular weight of 135.6 g/mol .

- Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially yielding nitroso or nitro derivatives.

- Reduction: Reduction reactions can modify the diazirine ring or the amine group, often employing reducing agents such as sodium borohydride.

- Substitution: The amine group can participate in substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

The choice of reagents and conditions significantly influences the reaction outcomes. For example:

- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Substitution Reagents: Alkyl halides, acyl chlorides.

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride exhibits significant biological activity primarily due to its ability to generate reactive carbenes upon photochemical stimulation. These carbenes can covalently modify proteins, nucleic acids, and other biomolecules, altering their functions and potentially disrupting various biochemical pathways. This property makes it a valuable tool in studying protein-protein interactions and enzyme mechanisms .

Synthetic Routes

The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the amine group. A common method includes:

- Formation of Diazirine: Reacting 3-methyl-3H-diazirine with ethylene diamine under controlled conditions.

- Reactions in Inert Atmosphere: Conducting reactions in an inert atmosphere to prevent unwanted side reactions.

Industrial Production

For industrial applications, similar synthetic routes are employed but optimized for larger scale production. This may involve specialized reactors and purification techniques such as distillation and chromatography to maximize yield and purity .

The applications of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride span several fields:

- Chemical Research: Used as a photolabeling agent to study molecular interactions.

- Biological Studies: Employed in investigations of protein interactions and enzyme mechanisms.

- Medicine: Explored for potential roles in drug development and delivery systems.

- Industrial

Research involving 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride focuses on its interactions with various biological molecules. Its ability to form stable covalent bonds with proteins allows researchers to map protein interactions in complex biological systems. The compound's reactivity under different environmental conditions (temperature, light) also influences its efficacy in biological settings .

Similar Compounds

Several compounds share structural similarities with 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-(3-butynyl)-3H-diazirin | 1450752-97-2 | 0.81 | Contains a butynyl group, enhancing hydrophobic interactions. |

| 2-(3-methyl)-N,N-diethylamine | Not available | 0.79 | Features diethyl substitution affecting solubility. |

| 2-(4-methyl)-N,N-dimethylamine | Not available | 0.77 | Dimethyl substitution alters reactivity profile significantly. |

These compounds differ primarily in their substituents on the diazirine ring, which affects their reactivity, solubility, and biological activity .

Molecular Orbital Theory of Three-Membered Diazirine Ring Systems

The three-membered diazirine ring system exhibits unique electronic properties due to its cyclic structure and nitrogen–carbon–nitrogen bonding framework. Molecular orbital analyses reveal that the lowest unoccupied molecular orbital (LUMO) of trifluoromethyl phenyl diazirine localizes primarily on the diazirine group, while the highest occupied molecular orbital (HOMO) and HOMO−2 extend across the aromatic ring and into the diazirine unit [1]. This delocalization arises from the contribution of the diazirine carbon’s p-orbital to bonding interactions, as demonstrated by Mulliken population analyses showing near-zero s-character for this atom [1].

In diazirine derivatives such as 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine, the cyclic structure imposes significant angle strain, with bond angles at the central carbon approximating 120°—a hallmark of sp² hybridization [1] [4]. This geometry facilitates partial conjugation between the diazirine moiety and adjacent substituents, as evidenced by redshifted absorption spectra in para-substituted aryl diazirines [1]. For example, electron-donating groups on the aromatic ring lower the energy gap between frontier orbitals, enabling photoactivation at wavelengths exceeding 450 nm [1] [3].

Electronic Structure and Hybridization States

The central carbon in diazirines defies classical hybridization assignments. While traditional representations suggest sp³ or sp⁵ hybridization, DFT calculations on trifluoromethyl phenyl diazirine reveal a CF₃–C–aryl bond angle of 120.4°, consistent with sp² hybridization [1]. This hybridization state enables conjugation with attached π systems, as demonstrated in fluorene-diazirine conjugates where the diazirine group acts as an electron-withdrawing motif [1] [4].

Comparative studies between diazirines and their saturated analogues (diaziridines) highlight hybridization-dependent conformational preferences. Diazirines adopt near-coplanar geometries (dihedral angle ≈ 10°) to maximize conjugation, whereas diaziridines favor twisted conformations (dihedral angle ≈ 130°) to minimize steric strain [1]. This distinction underscores the role of hybridization in dictating reactivity: sp² hybridization lowers the activation energy for photolytic N₂ elimination, enabling carbene generation under milder conditions [1] [3].

Quantum Chemical Models of Diazirine Reactivity

Density functional theory has emerged as the primary tool for modeling diazirine reactivity. Geometry optimizations of 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride predict a planar diazirine ring with a C–N–N bond angle of 112°, aligning with experimental crystallographic data [1] [2]. Transition-state analyses reveal that photoactivation involves population of the diazirine LUMO, which corresponds to the antibonding orbital of the N₂ moiety [1] [4].

Two-photon absorption cross-sections calculated for diazirine-fluorene conjugates demonstrate their potential for near-infrared activation, with σ₂ values exceeding 50 GM at 800 nm [1]. These models also predict substituent effects: electron-donating groups like dimethylamino lower the LUMO energy by 0.8 eV, reducing the required photoactivation energy by 15–20% [1] [3].

Computational Approaches to Reaction Mechanism Elucidation

Mechanistic studies of diazirine photolysis employ multireference configuration interaction (MRCI) and coupled-cluster methods to track intermediates. For 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine, simulations identify a two-step pathway:

- Diazo intermediate formation: N₂ elimination generates a diazo species with a lifetime of 150–200 fs [3].

- Carbene-mediated C–H insertion: The singlet carbene undergoes intersystem crossing to the triplet state before reacting with proximal C–H bonds [1] [3].

Nonadiabatic molecular dynamics simulations reveal that steric effects dominate regioselectivity in carbene reactions. In constrained environments (e.g., protein binding pockets), the amine substituent of 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride directs carbene insertion toward hydrophobic residues, achieving >80% selectivity in modeled systems [3].

Linear free-energy relationships (LFERs) derived from Hammett plots further quantify electronic effects. Para-substituted aryl diazirines exhibit a ρ value of +1.2, indicating that electron-withdrawing groups accelerate N₂ elimination by stabilizing the developing positive charge at the diazirine carbon [1] [4].